molecular formula C11H10N2O4 B2578714 N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide CAS No. 2097864-20-3

N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide

Cat. No. B2578714
CAS RN: 2097864-20-3
M. Wt: 234.211
InChI Key: CCRUWSJWHFAREA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve reactions with other chemicals, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

DNA Interaction and Cytotoxicity Studies

Compounds structurally related to N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide have been explored for their DNA-binding capabilities and potential cytotoxicity against cancer cell lines. Studies on similar compounds, like Cu(II) complexes with tridentate ligands, have demonstrated their ability to bind to DNA with high affinity, showing potential as anticancer agents due to their DNA interaction and cleavage capabilities (Kumar et al., 2012).

Activation of C-H Bonds

Research into the activation of C-H bonds by metal complexes is crucial for the development of new catalytic processes in organic synthesis. Such studies provide insights into mechanisms of reactions that are fundamental to pharmaceutical development and the synthesis of complex organic molecules (Shilov and Shul’pin, 1997).

Biomass Conversion

The reduction of biomass-derived furanic compounds with hydrogen represents a significant area of research for the development of sustainable, green chemistry methods. This conversion process is essential for producing valuable chemicals and fuels from renewable resources (Nakagawa et al., 2013).

Pest Management

Compounds with similar structures have been evaluated for their potential in pest management, such as ethanedinitrile (C2N2) for the quarantine treatment of wood-destroying pests. These studies contribute to the development of safer, more effective pest control methods that are less harmful to the environment (Park et al., 2021).

Surface Modification and Flotation

The modification of mineral surfaces, such as malachite, with ethanediamine to improve its sulfidization and flotation behavior is another application area. This research is vital for enhancing the efficiency of mineral processing and extraction techniques (Feng et al., 2018).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety analysis involves understanding the potential risks associated with handling the compound. This includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

N'-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-10(14)11(15)13-5-8-1-2-9(17-8)7-3-4-16-6-7/h1-4,6H,5H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRUWSJWHFAREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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